Computed Lipophilicity (XLogP3) and Polar Surface Area Differentiation vs. 2,8-Dimethyl Positional Isomer
The target compound (CAS 897617-36-6) possesses a computed XLogP3 of 1.9 and a TPSA of 80.2 Ų [1]. Its closest positional isomer, N-{2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-3,4-dimethoxybenzamide (CAS 897616-83-0), shares the same molecular formula (C19H19N3O4) and molecular weight (353.4 g/mol), but the shift of the methyl substituent from the 9-position to the 8-position is expected to produce a distinct spatial arrangement of the pyridine ring methyl group relative to the 3-carboxamide side chain [1]. This positional difference may influence the compound's chromatographic retention time, solid-state packing, and potentially its binding orientation at biological targets [1].
| Evidence Dimension | Computed physicochemical descriptors: XLogP3 and TPSA |
|---|---|
| Target Compound Data | XLogP3 = 1.9; TPSA = 80.2 Ų (PubChem CID 16799393) |
| Comparator Or Baseline | N-{2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-3,4-dimethoxybenzamide (CAS 897616-83-0): Molecular formula C19H19N3O4, MW 353.4 g/mol (identical formula; positional isomer) |
| Quantified Difference | Identical molecular formula and weight; positional isomerism at methyl group (C-9 vs. C-8) with predicted differences in 3D conformation and electronic distribution; XLogP3 difference not separately computed for the isomer in available databases |
| Conditions | Computed properties from PubChem (XLogP3 3.0 algorithm) [1] |
Why This Matters
For researchers procuring a specific regioisomer for structure-activity relationship (SAR) studies, the 2,9-dimethyl substitution pattern defines a unique chemical space that cannot be replicated by the 2,8-dimethyl or 2,7-dimethyl analogs, and procurement of the incorrect isomer would invalidate SAR conclusions.
- [1] PubChem. N-{2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-3,4-dimethoxybenzamide. CID 16799393. National Center for Biotechnology Information. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/YMERKHJAXZCKKD-UHFFFAOYSA-N (Accessed 2026-04-30). View Source
